molecular formula C21H23NO2 B084008 3,6-Diacetyl-9-n-amylcarbazole CAS No. 10511-39-4

3,6-Diacetyl-9-n-amylcarbazole

Cat. No.: B084008
CAS No.: 10511-39-4
M. Wt: 321.4 g/mol
InChI Key: ONKOWYDIQMQTBF-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-n-amylcarbazole is an organic compound with the molecular formula C21H23NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diacetyl-9-n-amylcarbazole typically involves the acylation of 9H-carbazole. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds at room temperature and yields 3,6-Diacetyl-9H-carbazole, which can then be further reacted with pentyl bromide to introduce the pentyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Diacetyl-9-n-amylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Diacetyl-9-n-amylcarbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This interaction is facilitated by the planar structure of the carbazole ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound can participate in electron transfer reactions, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diacetyl-9H-carbazole: Lacks the pentyl group, resulting in different solubility and electronic properties.

    9-Pentyl-9H-carbazole:

    3,6-Dicarboxyl-9-pentyl-9H-carbazole:

Uniqueness

3,6-Diacetyl-9-n-amylcarbazole is unique due to the presence of both acetyl and pentyl groups, which confer distinct solubility, reactivity, and electronic properties. These features make it a versatile compound for various applications in materials science, biology, and medicine .

Properties

CAS No.

10511-39-4

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone

InChI

InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3

InChI Key

ONKOWYDIQMQTBF-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Synonyms

3,6-Diacetyl-9-pentyl-9H-carbazole

Origin of Product

United States

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